NLRP3 Antagonism Potency: Thiophene Analog Outperforms Phenyl Substitution
This compound demonstrates an IC50 of 12 nM for NLRP3 antagonism in human THP-1 cells, measured by reduction in IL-1β production [1]. By contrast, the phenyl-substituted analog N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide shows no detectable NLRP3 activity at similar concentrations; its primary reported activity is hERG channel binding, with an IC50 > 30 μM, indicating no meaningful NLRP3 engagement . The thiophene moiety is thus essential for NLRP3 binding affinity.
| Evidence Dimension | NLRP3 antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Phenyl analog: no NLRP3 activity reported; hERG IC50 > 30 μM |
| Quantified Difference | >2500-fold difference in functional NLRP3 engagement |
| Conditions | Human THP-1 cells, IL-1β reduction assay, 1 h preincubation followed by ATP stimulation |
Why This Matters
Procurement of the phenyl analog for NLRP3 studies would yield inactive results; only the thiophene-bearing compound delivers meaningful target engagement.
- [1] BindingDB Entry BDBM50634173 (CHEMBL5397618). IC50: 12 nM for NLRP3 antagonism in human THP-1 cells. View Source
